[2,2-Bis(trifluoromethyl)cyclopropyl](phenyl)methanone
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Overview
Description
2,2-Bis(trifluoromethyl)cyclopropylmethanone: is a compound that features a cyclopropyl ring substituted with two trifluoromethyl groups and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(trifluoromethyl)cyclopropylmethanone typically involves the cyclopropanation of a suitable precursor with trifluoromethyl-substituted reagents. One common method is the reaction of phenylmethanone with a cyclopropylidene intermediate that contains trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(trifluoromethyl)cyclopropylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2,2-Bis(trifluoromethyl)cyclopropylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest for drug discovery and development. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, 2,2-Bis(trifluoromethyl)cyclopropylmethanone can be used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties may impart desirable characteristics to these products, such as increased durability or improved performance.
Mechanism of Action
The mechanism by which 2,2-Bis(trifluoromethyl)cyclopropylmethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can influence the compound’s binding affinity and selectivity, enhancing its effectiveness.
Comparison with Similar Compounds
Cyclopropyl(phenyl)methanone: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
2,2-Bis(trifluoromethyl)cyclopropane: Similar structure but without the phenylmethanone moiety.
Trifluoromethylbenzene: Contains trifluoromethyl groups but lacks the cyclopropyl ring.
Uniqueness: The presence of both the cyclopropyl ring and the trifluoromethyl groups in 2,2-Bis(trifluoromethyl)cyclopropylmethanone imparts unique chemical reactivity and stability. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
61859-97-0 |
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Molecular Formula |
C12H8F6O |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
[2,2-bis(trifluoromethyl)cyclopropyl]-phenylmethanone |
InChI |
InChI=1S/C12H8F6O/c13-11(14,15)10(12(16,17)18)6-8(10)9(19)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
PFJANHSMJNUQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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